molecular formula C10H21ClN2 B11755324 1-Cyclopentylpiperidin-4-amine hydrochloride

1-Cyclopentylpiperidin-4-amine hydrochloride

Cat. No.: B11755324
M. Wt: 204.74 g/mol
InChI Key: ZUSFNGHXTPVLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C10H20Cl2N2. It is a derivative of piperidine, a six-membered ring containing five methylene groups and one amine group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Cyclopentylpiperidin-4-amine hydrochloride involves several steps. One common method includes the following steps:

Industrial production methods typically involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-Cyclopentylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopentylpiperidin-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. It primarily acts on neurotransmitter receptors, modulating their activity and influencing neurotransmission pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Cyclopentylpiperidin-4-amine hydrochloride can be compared with other piperidine derivatives:

    Piperidine: The parent compound, widely used in organic synthesis.

    1-Amino-4-cyclopentylpiperazine: Another derivative with similar applications but different structural features.

    Cyclopentolate: Used in ophthalmology for its anticholinergic effects.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H21ClN2

Molecular Weight

204.74 g/mol

IUPAC Name

1-cyclopentylpiperidin-4-amine;hydrochloride

InChI

InChI=1S/C10H20N2.ClH/c11-9-5-7-12(8-6-9)10-3-1-2-4-10;/h9-10H,1-8,11H2;1H

InChI Key

ZUSFNGHXTPVLHI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCC(CC2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.